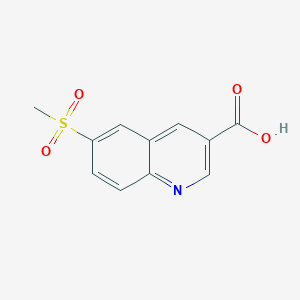

6-(Methylsulfonyl)quinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Methylsulfonyl)quinoline-3-carboxylic acid is a chemical compound with the CAS Number: 1956366-84-9 . It has a molecular weight of 251.26 and is typically stored in a dry room at normal temperature . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H9NO4S . The compound’s structure includes a quinoline ring, a carboxylic acid group, and a methylsulfonyl group .Physical and Chemical Properties Analysis

This compound is a solid compound . It is stored in a dry room at normal temperature . The compound has a molecular weight of 251.26 .科学的研究の応用

Friedlander Synthesis of Quinolines

Quinolines and their derivatives, including those similar to 6-(Methylsulfonyl)quinoline-3-carboxylic acid, have shown a wide range of biological activities. They serve as anti-malarial, anti-bacterial, anti-inflammatory, anti-hypertensive, anti-platelet, and tyrosine kinase inhibiting agents. Furthermore, quinolines are crucial for the development of nano and meso-structures with enhanced electronic and photonic properties, highlighting their importance in bioorganic, bioorganometallic processes, and industrial organic chemistry. Efficient synthetic methods, such as the Friedlander synthesis, have been explored to construct the quinoline framework due to its significant applications (Maleki, Rezaei Seresht, & Ebrahimi, 2015).

Synthesis of Quinoxalines

In a related domain, the synthesis of quinoxalines, including derivatives with functionalities similar to methylsulfonyl, has been achieved. These compounds, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives, underscore the synthetic versatility and potential application areas of quinoline derivatives in medicinal chemistry and materials science (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).

Sulfuric Acid-Modified PEG-6000 for Quinoline Synthesis

The use of sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) as an efficient and eco-friendly catalyst for the Friedlander synthesis of poly-substituted quinolines from 2-aminoaryl ketones highlights the ongoing efforts to develop more sustainable chemical processes for the synthesis of quinoline derivatives. This approach not only improves the efficiency of the synthesis but also aligns with environmental sustainability goals (Hasaninejad, Zare, Shekouhy, & Ameri-Rad, 2011).

Design and Synthesis of Quinoline-Based Antimicrobial and Antimalarial Agents

Quinoline derivatives have been designed and synthesized with potential applications as antimicrobial and antimalarial agents. This underscores the critical role of quinoline chemistry in addressing global health challenges and the continuous search for new therapeutic agents (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-methylsulfonylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-17(15,16)9-2-3-10-7(5-9)4-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAQMAULCXPATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC(=CN=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)

![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)

![2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2990924.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)

![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)